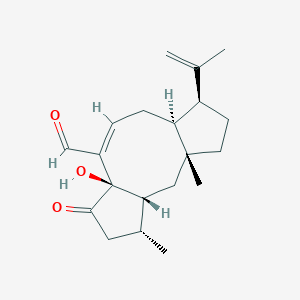
Traversianal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Traversianal is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a member of the family of amide derivatives and is known for its unique properties that make it an important tool in various fields of study.
作用機序
Traversianal exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Traversianal also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Traversianal has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
Traversianal has various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. Traversianal has also been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor, which are important for the growth and survival of neurons. Additionally, Traversianal has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
Traversianal has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and does not have any significant side effects. However, one limitation of Traversianal is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on Traversianal. One area of research is the potential use of Traversianal in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new synthetic methods for Traversianal that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of Traversianal and to identify its molecular targets.
合成法
Traversianal can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trichlorobenzoyl chloride with 2-aminoethanol to form the intermediate compound 2-(2-hydroxyethyl)benzamide. This intermediate compound is then reacted with 2-amino-5-methylthiazole to form Traversianal.
科学的研究の応用
Traversianal has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Traversianal has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
108605-66-9 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
(1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1 |
InChIキー |
QXVAWAHULUVLPT-FHIBGDQLSA-N |
異性体SMILES |
C[C@@H]1CC(=O)[C@]/2([C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)C(=C)C)C)O |
SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
正規SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
同義語 |
traversianal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



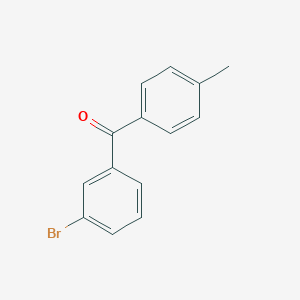
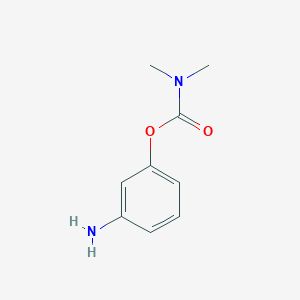


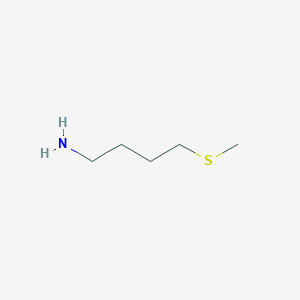




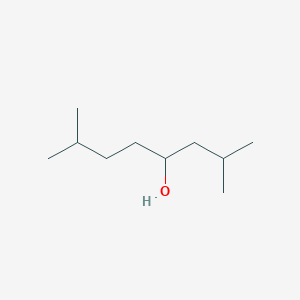
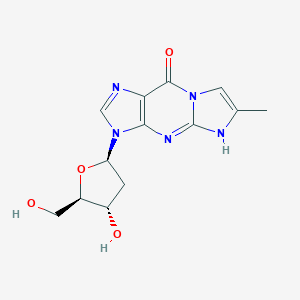
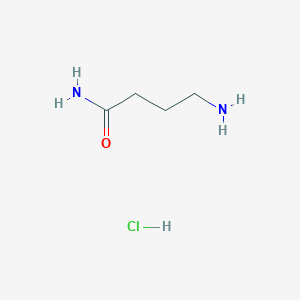

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)